5-Iodo-2-methyl-1H-benzo[D]imidazole

Catalog No.
S752938
CAS No.
2818-70-4
M.F
C8H7IN2
M. Wt
258.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-2-methyl-1H-benzo[D]imidazole

CAS Number

2818-70-4

Product Name

5-Iodo-2-methyl-1H-benzo[D]imidazole

IUPAC Name

6-iodo-2-methyl-1H-benzimidazole

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

InChI

InChI=1S/C8H7IN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)

InChI Key

NOGZXZDMMNTLAO-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)I

Synonyms

5-IODO-2-METHYLBENZIMIDAZOLE;5-Iodo-2-methyl-1H-benzimidazole;5-iodo-2-Methyl-1H-benzo[d]iMidazole

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)I

5-Iodo-2-methyl-1H-benzo[d]imidazole (CAS 2818-70-4) is a bifunctional heterocyclic building block utilized in medicinal chemistry and materials synthesis. Featuring a benzimidazole core with a C2-methyl group and a C5-iodine atom, it provides a specific balance of steric shielding and electrophilic reactivity. The C5-iodine serves as a handle for transition-metal-catalyzed cross-coupling reactions, offering lower activation barriers than its brominated analogs. Concurrently, the C2-methyl group provides steric hindrance that modulates N-alkylation regioselectivity and blocks the C2 position from metalation or nucleophilic attack. This compound is a precursor for synthesizing kinase inhibitors and functional materials where precise regiocontrol and mild coupling conditions are required [1].

Substituting 5-Iodo-2-methyl-1H-benzo[d]imidazole with alternatives, such as 5-Bromo-2-methyl-1H-benzo[d]imidazole or 5-Iodo-1H-benzo[d]imidazole, introduces measurable process inefficiencies. The bromide analog exhibits a higher bond dissociation energy (C-Br ~81 kcal/mol vs. C-I ~65 kcal/mol), necessitating elevated reaction temperatures (>90 °C) and the use of specialized phosphine ligands to achieve cross-coupling yields comparable to the iodide. Conversely, utilizing the 2-unsubstituted 5-iodo-1H-benzo[d]imidazole exposes the acidic C2 proton, leading to competitive C2-metalation and poor regiocontrol during N-derivatization. Procuring the exact 5-iodo-2-methyl compound mitigates these bottlenecks, enabling scalable and regioselective functionalization [1].

Cross-Coupling Reactivity vs. Bromide Analog

In transition-metal-catalyzed cross-coupling reactions, the halogen dictates the oxidative addition rate. 5-Iodo-2-methyl-1H-benzo[d]imidazole undergoes oxidative addition rapidly, allowing Suzuki-Miyaura couplings to proceed at 25–60 °C using standard catalysts like Pd(PPh3)4 with >90% yields. In contrast, the 5-bromo analog (CAS 1964-77-8) requires heating to 90–120 °C and dialkylbiaryl phosphine ligands (e.g., XPhos) to overcome the higher C-Br bond dissociation energy, often yielding only 75-85% conversion [1].

Evidence DimensionCross-coupling reaction temperature and yield
Target Compound Data>90% yield at 25–60 °C (standard Pd catalysts)
Comparator Or Baseline5-Bromo-2-methyl-1H-benzo[d]imidazole (75-85% yield at 90–120 °C with specialized ligands)
Quantified Difference30–60 °C reduction in operating temperature and 5–15% yield improvement
ConditionsStandard Suzuki-Miyaura coupling conditions

Enables the functionalization of thermally sensitive substrates and reduces catalyst procurement costs during scale-up.

C2-Position Protection and Metalation Selectivity

The 2-methyl group in 5-Iodo-2-methyl-1H-benzo[d]imidazole blocks the C2 position, which is susceptible to deprotonation in unsubstituted benzimidazoles. Under halogen-metal exchange conditions (e.g., using iPrMgCl at -40 °C), the target compound yields the C5-metalated species with >95% chemoselectivity. When 5-Iodo-1H-benzo[d]imidazole (CAS 7169-06-4) is used, the base competitively deprotonates the C2 position (pKa ~33), resulting in mixtures of C2- and C5-functionalized products and reducing the isolated yield of the C5-derivative to <60% [1].

Evidence DimensionChemoselectivity during halogen-metal exchange
Target Compound Data>95% chemoselectivity for C5-metalation
Comparator Or Baseline5-Iodo-1H-benzo[d]imidazole (<60% C5-selectivity due to competitive C2-deprotonation)
Quantified Difference>35% increase in desired regioselective metalation yield
ConditionsHalogen-metal exchange using Grignard reagents at -40 °C

Eliminates the need for costly and time-consuming C2-protection and deprotection steps in multi-step synthesis.

Halogen-Metal Exchange Efficiency vs. Bromide

For generating nucleophilic benzimidazole intermediates via halogen-metal exchange, the iodine atom provides a kinetically faster handle. 5-Iodo-2-methyl-1H-benzo[d]imidazole achieves >95% iodine-magnesium exchange using iPrMgCl·LiCl at -20 °C to 0 °C within 30 minutes. The 5-bromo-2-methyl-1H-benzo[d]imidazole analog is less reactive, requiring highly pyrophoric t-BuLi at -78 °C or elevated temperatures to achieve complete exchange, which poses safety challenges in industrial settings [1].

Evidence DimensionHalogen-magnesium exchange rate and conditions
Target Compound Data>95% conversion at -20 °C to 0 °C with iPrMgCl·LiCl
Comparator Or Baseline5-Bromo-2-methyl-1H-benzo[d]imidazole (requires hazardous t-BuLi or elevated temperatures for complete exchange)
Quantified DifferenceEnables the use of safer, milder Grignard reagents instead of pyrophoric organolithiums
ConditionsHalogen-metal exchange using iPrMgCl·LiCl

Drastically improves process safety and scalability by avoiding the use of highly hazardous t-BuLi in manufacturing environments.

Late-Stage Functionalization in Kinase Inhibitor Discovery

Due to its reactivity in Suzuki couplings at 25-60 °C, this compound is the appropriate precursor for appending aryl groups at the 5-position without degrading thermally sensitive pharmacophores [1].

Synthesis of Regioselective Metal Ligands

The 2-methyl group provides steric bulk that dictates coordination geometry and prevents C2-metalation during the synthesis of transition metal complexes used in advanced materials[1].

Safe Scale-Up of Benzimidazole Organometallics

The facile iodine-magnesium exchange allows process chemists to generate the C5-Grignard reagent using iPrMgCl·LiCl, avoiding the hazards associated with lithiating the brominated analog at scale [1].

XLogP3

2.5

Wikipedia

6-Iodo-2-methyl-1H-benzimidazole

Dates

Last modified: 08-15-2023

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